5-Bromo-3-(ethylthio)-1h-1,2,4-triazole
Description
Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Organic and Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govjopir.inresearchgate.net The unique physicochemical properties of the triazole ring, including its aromaticity, dipole character, and capacity for hydrogen bonding, allow for potent and specific interactions with enzymes and receptors. nih.gov
The versatility of the 1,2,4-triazole core has led to its incorporation into a multitude of clinically significant drugs. For example, Fluconazole and Itraconazole are widely used antifungal agents, while Alprazolam is a well-known anxiolytic. researchgate.net The scaffold's importance continues to grow as researchers uncover new applications. Recent studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents that can inhibit key enzymes like kinases and topoisomerases, or modulate pathways such as apoptosis. nih.gov Their broad biological profile has attracted significant attention, with a vast body of literature detailing their efficacy as antibacterial, antiviral, antitubercular, anti-inflammatory, and anticonvulsant agents. researchgate.netbohrium.comnih.gov
| Pharmacological Activity | Description | References |
|---|---|---|
| Antifungal | Inhibits the growth of fungi. Key drugs like Fluconazole and Itraconazole feature this scaffold. | nih.govresearchgate.netbohrium.com |
| Antibacterial | Active against a range of Gram-positive and Gram-negative bacteria. | nih.govresearchgate.netbohrium.com |
| Anticancer | Shows potential in cancer therapy by inhibiting cancer-related enzymes and inducing apoptosis. | nih.govnih.govresearchgate.net |
| Antiviral | Demonstrates activity against various viruses, including HIV and Hepatitis B. | nih.govbohrium.com |
| Antitubercular | Active against Mycobacterium tuberculosis, including multi-drug resistant strains. | nih.govjopir.in |
| Anti-inflammatory | Exhibits anti-inflammatory properties, with some derivatives showing better gastrointestinal safety profiles than existing drugs. | bohrium.comnih.gov |
| Anticonvulsant | Shows potential in the treatment of seizures. | nih.govbohrium.com |
| Antioxidant | Able to scavenge free radicals and protect against oxidative damage. | nih.govdergipark.org.tr |
Rationale for Research into 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole Derivatives
The specific compound this compound is a subject of research interest primarily due to its potential as a versatile synthetic intermediate for the creation of more complex molecules with novel biological activities. The rationale for investigating its derivatives can be broken down by analyzing its constituent parts: the 1,2,4-triazole core, the bromo substituent, and the ethylthio group.
1,2,4-Triazole Core: As established, this scaffold is a well-known pharmacophore, providing a solid foundation for designing new therapeutic agents. nih.govjopir.inresearchgate.net
Bromo Substituent: The bromine atom at the 5-position is a key feature. Halogens, particularly bromine, are excellent leaving groups in nucleophilic substitution reactions and are crucial participants in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.com This allows for the straightforward introduction of a wide variety of aryl, alkyl, or alkynyl groups at this position, enabling the systematic exploration of structure-activity relationships (SAR). For instance, research on 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles demonstrated their successful use in Suzuki cross-coupling to create new luminescent materials. mdpi.com This synthetic utility makes bromo-substituted triazoles valuable building blocks in drug discovery and materials science.
Ethylthio Substituent: The thioether (or alkylthio) group at the 3-position also plays a significant role. The presence and nature of the thioether side chain can markedly influence a molecule's biological activity. acs.org Studies on 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles have shown their potential as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target, while the ethyl group contributes to the molecule's lipophilicity, which can affect its pharmacokinetic properties like absorption and distribution. nih.govnih.gov
Therefore, this compound represents a strategically designed molecule. It combines the proven biological relevance of the triazole nucleus with two distinct functional groups that offer orthogonal chemical reactivity. This allows chemists to first build upon the bromo position and then, if desired, modify the thioether, or vice versa, providing a powerful platform for generating diverse molecular libraries in the search for new bioactive compounds.
Overview of Prior Research on Bromo- and Alkylthio-Substituted Triazole Systems
Research into triazoles bearing both bromo and alkylthio substituents builds upon extensive work on each type of substitution individually. The synthesis of these compounds often begins with the creation of a 1,2,4-triazole-3-thione (or mercapto-1,2,4-triazole) precursor. These thiones are typically synthesized through the base-catalyzed cyclization of substituted thiosemicarbazides. nih.govresearchgate.net
Once the triazole-thione is formed, the sulfur atom can be readily alkylated to produce S-substituted derivatives. A variety of alkylating agents, such as alkyl halides, can be used in this step to introduce different alkylthio side chains. nih.gov For example, new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were synthesized to explore their potential as anti-inflammatory agents. nih.gov This highlights a common strategy: creating a bromo-substituted triazole-thiol and then generating a library of alkylthio derivatives to study their biological effects.
The bromine atom on the triazole ring provides a gateway for extensive chemical modification. Research has shown that bromo-substituted triazoles are effective substrates in various cross-coupling reactions. For example, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles were used in Suzuki reactions to synthesize novel compounds with interesting luminescence properties, demonstrating the utility of the bromo group in materials science. mdpi.com In medicinal chemistry, this reactivity is exploited to build molecular complexity. A study on triazolo-benzodiazepine analogues for BET bromodomain inhibition showcased the importance of synthetic routes that allow for derivatization, including modifications on halogenated rings. acs.org
The combination of these two functionalities has been explored in the development of novel inhibitors of 5-lipoxygenase-activating protein (FLAP). In this research, structural variations on the 3-thioether side chain and the aryl moieties (which could be introduced via a bromo-intermediate) of the 1,2,4-triazole scaffold were shown to significantly influence the inhibitory potential. acs.org This underscores the synergistic role of the bromo and thioether substituents in fine-tuning the biological activity of the triazole scaffold.
| Compound Class/Derivative | Research Focus | References |
|---|---|---|
| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Synthesis and in silico molecular docking studies for potential anti-inflammatory activity (COX-1/COX-2 inhibition). | nih.gov |
| 4,5-Diaryl-3-thioether-1,2,4-triazoles | Synthesis and evaluation as novel inhibitors of leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP). | acs.org |
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles | Use as a platform for Suzuki cross-coupling reactions to synthesize new derivatives with luminescent properties. | mdpi.com |
| 5-Bromo-7-ethoxy-3-mercapto-1,2,4-triazolo-[3,4-b]-benzothiazole | Synthesis of fused tricyclic triazolo benzothiazole (B30560) systems for chemical and biological study. | tsijournals.com |
| 3-Alkylthio-4,5-diaryl-4H-1,2,4-triazoles | Design and synthesis for evaluation as selective cyclooxygenase-2 (COX-2) inhibitors. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYJBHMHVANSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672484 | |
| Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209935-35-2 | |
| Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole, ¹H and ¹³C NMR would provide the primary data for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) for Assignment of Proton Environments
The ¹H NMR spectrum of this compound is expected to be relatively simple, showcasing the signals corresponding to the ethyl group and the N-H proton of the triazole ring.
The ethyl group protons would manifest as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom are anticipated to appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would, in turn, be split into a triplet by the adjacent methylene protons.
The N-H proton of the 1,2,4-triazole (B32235) ring typically presents as a broad singlet. Its chemical shift can be highly variable and is sensitive to factors such as solvent, concentration, and temperature due to hydrogen bonding and proton exchange. In some instances, this signal can be broad enough to be difficult to distinguish from the baseline. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂- (Ethyl) | 2.9 - 3.2 | Quartet | ~7.4 |
| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet | ~7.4 |
| N-H (Triazole) | 13.0 - 15.0 (broad) | Singlet | - |
Note: The predicted values are based on data from analogous structures and typical chemical shift ranges for these functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The proton-decoupled ¹³C NMR spectrum for this compound would display four distinct signals, corresponding to the two carbons of the triazole ring and the two carbons of the ethylthio substituent.
The two aromatic carbons of the triazole ring (C3 and C5) are expected to have significantly different chemical shifts. The carbon atom bonded to the bromine (C5) would likely appear at a lower field compared to the carbon bonded to the ethylthio group (C3), although the precise positions are influenced by the electronic effects of all substituents.
The ethyl group carbons would appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-), being directly attached to the electron-withdrawing sulfur atom, would resonate at a higher chemical shift (downfield) compared to the terminal methyl carbon (-CH₃).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 (Triazole) | 150 - 155 |
| C5 (Triazole) | 140 - 145 |
| -CH₂- (Ethyl) | 25 - 30 |
| -CH₃ (Ethyl) | 14 - 16 |
Note: The predicted values are based on data from analogous structures and typical chemical shift ranges. rsc.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques would be employed for a definitive structural assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would unequivocally establish the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would show correlations between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds. Key correlations would be expected between the methylene protons of the ethyl group and the C3 carbon of the triazole ring, confirming the attachment of the ethylthio group at this position. Correlations might also be observed between the N-H proton and the C3 and C5 carbons of the triazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): For a small molecule like this, NOESY is less critical for stereochemistry but could provide through-space correlations that support the proposed structure.
Infrared (IR) and Raman Spectroscopy
Identification of Key Functional Group Vibrations (e.g., C-Br, C-S, N-H, C=N)
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its specific functional groups.
N-H Stretching: A prominent, often broad, absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. researchgate.net This broadening is a result of intermolecular hydrogen bonding.
C-H Stretching: The C-H stretching vibrations of the ethyl group would appear in the 2850-3000 cm⁻¹ region.
C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected to produce characteristic bands in the fingerprint region, typically between 1400 cm⁻¹ and 1650 cm⁻¹. researchgate.netresearchgate.net
C-S Stretching: The C-S stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹.
C-Br Stretching: The C-Br stretching vibration is expected to be found at lower frequencies, typically in the 500-650 cm⁻¹ region.
Table 3: Anticipated Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3300 (broad) |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N / N=N | Stretching | 1400 - 1650 |
| C-N | Stretching | 1000 - 1250 |
| C-S | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 650 |
Vibrational Analysis and Conformational Insights
A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide deeper insights into the molecule's conformation. The planarity of the triazole ring and the orientation of the ethylthio group relative to the ring can influence the positions and intensities of the vibrational bands. For instance, different conformers of the ethyl group could potentially give rise to distinct, albeit likely overlapping, spectral features. The presence of strong hydrogen bonding, as indicated by the broad N-H stretch, plays a significant role in the supramolecular structure in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Various MS techniques are employed to gain comprehensive information about the molecule's elemental composition, fragmentation patterns, and purity.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike nominal mass measurements, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the confident determination of a unique molecular formula. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for this purpose. nih.gov
For this compound (C₄H₆BrN₃S), the theoretical monoisotopic mass is calculated and compared against the experimental value. The close agreement between the theoretical and observed mass validates the compound's elemental formula. For related bromo-triazole structures, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts to further aid in identification. uni.lu
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Adduct | Theoretical m/z |
| C₄H₆BrN₃S | [M+H]⁺ | 221.9593 |
| C₄H₆BrN₃S | [M+Na]⁺ | 243.9413 |
| C₄H₆BrN₃S | [M-H]⁻ | 219.9437 |
View Data Details
The theoretical mass-to-charge ratios (m/z) are calculated based on the exact masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). Experimental validation requires the measured m/z to be within a very low error margin (e.g., < 5 ppm) of the theoretical value.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like many triazole derivatives. nih.govsemanticscholar.org It typically generates intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.govrsc.org The analysis of this compound by ESI-MS would involve dissolving the sample in a suitable solvent and observing the generation of protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode. nih.gov
By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced. This process provides valuable structural information by revealing characteristic fragmentation patterns of the triazole ring and its substituents. rsc.orgresearchgate.net Studies on similar triazoles show that fragmentation can involve the loss of small molecules or cleavage at the thioether linkage. researchgate.net
Table 2: Expected Ions in ESI-MS Analysis
| Ion Type | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Description |
| [M+H]⁺ | 221.9593 | 223.9573 | Protonated molecular ion |
| [M+Na]⁺ | 243.9413 | 245.9392 | Sodium adduct of the molecule |
| [M-H]⁻ | 219.9437 | 221.9416 | Deprotonated molecular ion |
View Data Details
The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two distinct peaks separated by ~2 Da for each ion, which is a key signature for confirming the presence of a bromine atom in the structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile components in a sample. nih.gov For this compound, GC-MS analysis serves to assess its purity by separating it from any volatile starting materials, byproducts, or residual solvents. zsmu.edu.uadnu.dp.ua
In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column. The retention time (RT) is a characteristic property for the compound under specific chromatographic conditions. As the compound elutes from the column, it enters the mass spectrometer, which acts as a detector, providing a mass spectrum for the component at that retention time. The resulting mass spectrum, showing the molecular ion peak and fragmentation pattern, serves as a chemical fingerprint for identification. yu.edu.jo Studies on related 3-thio-1,2,4-triazoles show that the polarity of the molecule can influence the chromatographic response and peak shape. dnu.dp.ua
Table 3: Hypothetical GC-MS Data for Purity Analysis
| Compound | Retention Time (min) | Key m/z Fragments | Potential Identity |
| Peak 1 | 12.5 | 222, 224, 193, 114 | This compound |
| Peak 2 | 4.2 | 109, 111, 82 | Potential Brominated Impurity |
| Peak 3 | 6.8 | 133, 101, 74 | Potential Synthesis Precursor |
View Data Details
This table illustrates a hypothetical purity analysis where the main peak corresponds to the target compound, identified by its retention time and characteristic mass fragments (including the bromine isotope pattern). Other peaks at different retention times would indicate impurities.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are the cornerstone for determining the purity and concentration of chemical compounds. Both high-performance liquid chromatography and gas chromatography are routinely used to ensure the quality of this compound.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, PDA, MS)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. nih.govnih.gov The individuality and purity of newly synthesized triazole derivatives are commonly confirmed using liquid chromatography-mass spectrometry (LC-MS). nih.gov
A typical setup involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program is often employed to ensure good separation of the main compound from any impurities. nih.gov
UV/Photodiode Array (PDA) Detection: The triazole ring and other chromophores in the molecule allow for detection by UV light. A PDA detector can record the entire UV-Vis spectrum of the eluting peak, providing both quantitative data (from the peak area) and qualitative information (from the spectral profile) to confirm peak identity and purity.
MS Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. It confirms the identity of the peak by its mass-to-charge ratio, offering definitive proof that the peak corresponds to the target compound. researchgate.net
Table 4: Typical HPLC Method Parameters and Expected Results
| Parameter | Value/Description | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase separation |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier |
| Gradient | 5% B to 95% B over 20 min | To elute compounds with varying polarities |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | PDA (210-400 nm) and/or ESI-MS | Purity check, quantification, and identity confirmation |
| Expected RT | ~15-18 min | Characteristic retention for the compound |
| Purity Result | >98% (by peak area) | Standard requirement for high-purity sample |
View Data Details
The retention time (RT) and purity percentage are representative values. Actual results would be determined by running a calibrated analysis against a reference standard.
Gas Chromatography (GC)
While often paired with a mass spectrometer, Gas Chromatography (GC) with a simpler detector like a Flame Ionization Detector (FID) can also be used for purity analysis, especially for assessing volatile organic impurities. The methodology is similar to GC-MS, involving the separation of components in a heated column. dnu.dp.ua
The behavior of 3-thio-1,2,4-triazole derivatives in GC systems is influenced by the nature of the substituents on the triazole ring. dnu.dp.ua The polarity and volatility of this compound will dictate the optimal conditions, such as the type of capillary column (e.g., a mid-polarity column like a DB-5) and the oven temperature program required for effective separation and sharp peak shape. The area of the peak corresponding to the compound relative to the total area of all peaks provides a measure of its purity.
Table 5: Illustrative GC Parameters for Volatile Analysis
| Parameter | Value/Description |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
View Data Details
These parameters provide a typical starting point for developing a GC method for a semi-volatile heterocyclic compound. The method would be optimized to achieve good resolution between the main compound and any potential impurities.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique in analytical chemistry used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (such as sulfur) within a sample of a compound. zsmu.edu.ua This process, typically performed via combustion analysis, provides crucial data to confirm the empirical formula of a newly synthesized compound, thereby verifying its stoichiometric purity. researchgate.net
For this compound, a comprehensive search of published scientific literature did not yield specific experimental values for its elemental composition. However, the theoretical elemental composition can be calculated based on its molecular formula, C₄H₆BrN₃S. cymitquimica.com The calculated values serve as a benchmark for experimental verification. The expected mass percentages for each element are presented in the table below, confirming the stoichiometry of the compound.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 48.044 | 21.44% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.70% |
| Bromine | Br | 79.904 | 1 | 79.904 | 35.66% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 18.75% |
| Sulfur | S | 32.065 | 1 | 32.065 | 14.31% |
| Total Molar Mass (g/mol) | 224.082 |
X-ray Crystallography for Solid-State Structure Determination (if available)
Following a thorough review of scientific databases and the available literature, no published single-crystal X-ray diffraction data for this compound could be located. While the crystal structures of other complex triazole derivatives have been reported, the specific solid-state structure for this compound has not been determined or is not publicly available at this time. mdpi.comnih.gov Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Theoretical and Computational Chemistry Studies of 5 Bromo 3 Ethylthio 1h 1,2,4 Triazole
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These computational techniques are used to model the geometric and electronic properties of molecules with high accuracy.
The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are commonly used to determine the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For 1,2,4-triazole (B32235) derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents on the triazole ring. tandfonline.commwjscience.com
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from HOMO and LUMO energies. researchgate.netmwjscience.com These descriptors provide quantitative measures of the molecule's reactivity. For instance, studies on similar 4-amino-5-phenyl-1,2,4-triazole-3-thione/thiol systems show that the thione tautomer often possesses a lower energy gap and higher electrophilicity compared to the thiol tautomers, indicating greater reactivity. researchgate.net
Atomic charge distribution, often analyzed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. researchgate.net This information is vital for understanding electrostatic interactions, identifying potential sites for nucleophilic or electrophilic attack, and predicting intermolecular bonding. In 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole, the nitrogen atoms of the triazole ring are expected to carry negative partial charges, making them potential sites for electrophilic attack or coordination, while the bromine atom influences the electron density distribution through its inductive and resonance effects.
Table 1: Representative Quantum Chemical Parameters for a Related 1,2,4-Triazole System
This table presents calculated data for related 1,2,4-triazole tautomers to illustrate typical values obtained through DFT calculations. The specific values for this compound would require a dedicated computational study.
| Parameter | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | Unit | Reference |
| HOMO Energy | -5.768 | -6.149 | eV | researchgate.net |
| LUMO Energy | -1.415 | -1.056 | eV | researchgate.net |
| Energy Gap (Egap) | 4.353 | 5.093 | eV | researchgate.net |
| Electronegativity (χ) | 3.591 | 3.603 | eV | researchgate.net |
| Chemical Hardness (η) | 2.176 | 2.546 | eV | researchgate.net |
| Electrophilicity (ω) | 2.966 | 2.550 | eV | researchgate.net |
Computational methods are highly effective in predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei are invaluable. By calculating the magnetic shielding tensors for a molecule in a simulated magnetic field, its NMR spectrum can be predicted. These predictions, when compared with experimental data, can confirm the proposed structure, including the specific tautomeric and conformational form. For example, the calculated ¹H and ¹³C chemical shifts for S-substituted 1,2,4-triazoles have been shown to be in good agreement with experimental values, helping to confirm the site of alkylation. nih.gov
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra often show excellent agreement with experimental Fourier-transform infrared (FTIR) spectra. researchgate.net For this compound, key predicted vibrations would include N-H stretching of the triazole ring, C=N and N-N stretching within the ring, C-S stretching of the ethylthio group, and C-Br stretching. Comparing the calculated vibrational modes with experimental data helps to assign the observed absorption bands rigorously. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of vertical electronic excitations from the ground state to various excited states. For triazole derivatives, the spectra are typically characterized by π→π* and n→π* transitions. researchgate.net The position and intensity of these absorption bands are sensitive to the substituents and the tautomeric form of the molecule, making theoretical predictions a useful tool for structural assignment. researchgate.net
1,2,4-triazoles can exist in different tautomeric forms depending on the position of the proton on the ring's nitrogen atoms (1H, 2H, or 4H). nih.gov For 3-thio substituted triazoles, a thione-thiol tautomerism further complicates the landscape. oup.com The title compound, this compound, represents the S-alkylated thiol form.
Quantum chemical calculations are essential for determining the relative stabilities of these possible tautomers. By calculating the total electronic energies of the optimized geometries for each tautomer, the most stable form can be identified. researchgate.netnih.gov Studies on the parent 1,2,4-triazole and its derivatives consistently show that the 1H-tautomer is generally more stable than the 4H-tautomer in the gas phase. nih.gov For 3-thio-1,2,4-triazoles, computational studies have shown that the thione form (where the proton is on a ring nitrogen and there is a C=S double bond) is often more stable than the thiol (C-SH) form. researchgate.net The presence of substituents and the surrounding medium (solvent) can significantly influence this equilibrium. researchgate.netacs.org
Molecules with rotatable single bonds, like the C-S bond in the ethylthio group of this compound, can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds.
Theoretical calculations can determine the geometries of different stable conformers (local minima on the energy landscape) and the energy barriers for interconversion between them (transition states). researchgate.net For the ethylthio group, different spatial orientations relative to the triazole ring can be investigated to identify the lowest energy (most stable) conformation. This information is crucial as the biological activity and interaction profile of a molecule can be highly dependent on its preferred three-dimensional shape.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time.
These simulations can reveal the preferred orientation of the molecule at an interface and calculate interaction energies. tandfonline.com For instance, MD simulations have been used to study the adsorption of triazole derivatives onto metal surfaces, which is relevant for applications like corrosion inhibition. uns.ac.rs The simulations can identify which atoms of the molecule are primarily involved in the interaction—for example, the nitrogen atoms of the triazole ring and the sulfur atom of the ethylthio group are expected to be key interaction sites. tandfonline.compensoft.net
Solvation Effects and Stability in Different Environments
The local environment, particularly the solvent, plays a crucial role in determining the stability, reactivity, and electronic properties of chemical compounds. For 1,2,4-triazole derivatives, including this compound, the polarity and hydrogen-bonding capability of the solvent can significantly influence their behavior. While specific experimental or computational studies on the solvation of this compound are not extensively documented in the reviewed literature, general principles derived from studies on similar heterocyclic systems can be applied.
Computational studies on related azole compounds often employ methods like Density Functional Theory (DFT) with various basis sets to model the interaction between the solute and solvent molecules. These studies typically reveal that polar solvents can stabilize the ground and excited states of triazole derivatives through dipole-dipole interactions and hydrogen bonding. For instance, the 1,2,4-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, and the N-H proton can act as a hydrogen bond donor. nih.gov The presence of the ethylthio and bromo substituents will further modulate these interactions.
The stability of the different tautomers of 1,2,4-triazole is also influenced by the solvent. In the gas phase or non-polar solvents, the 1H-tautomer is generally more stable than the 4H-tautomer. nih.gov However, in polar or protic solvents, this energy difference can change due to differential solvation of the tautomers. The stability of this compound in various environments is a critical factor for its potential applications, and further computational studies would be beneficial to elucidate the specific solvent effects on its structure and stability.
A computational study on a different heterocyclic compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, showed that while the energy gap between frontier molecular orbitals was minimally affected by solvent, greater stability was observed in polar environments. asianresassoc.org Similar trends could be anticipated for this compound, where polar solvents would likely enhance its stability.
A summary of expected solvent influence on the stability of a representative triazole derivative is presented in the table below.
| Solvent Type | Expected Interaction | Predicted Effect on Stability |
| Non-polar (e.g., Hexane) | Weak van der Waals forces | Lower stability compared to polar environments |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Increased stability due to stabilization of the molecule's dipole moment |
| Polar Protic (e.g., Ethanol) | Hydrogen bonding and dipole-dipole interactions | Highest stability due to strong intermolecular interactions with the triazole ring |
This table represents generalized predictions for a triazole derivative based on common solvent effects on similar heterocyclic compounds.
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Cheminformatics and QSAR/QSPR modeling are powerful tools in modern drug discovery and materials science. These computational techniques are used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure.
For a compound to be a viable drug candidate, it must possess a suitable balance of physicochemical properties that govern its "drug-likeness." These properties can be predicted using various computational models. While specific experimental data for this compound is limited, we can extrapolate from QSAR studies on other 1,2,4-triazole derivatives to predict its likely physicochemical profile. mjcce.org.mkmjcce.org.mkresearchgate.net
Key descriptors for drug-likeness include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). These parameters are often evaluated against established guidelines such as Lipinski's Rule of Five. Studies on various 1,2,4-triazole derivatives have shown that they often fall within the ranges defined by these rules, suggesting their potential as orally bioavailable drugs. mdpi.comnih.gov
The table below presents a set of predicted physicochemical descriptors for this compound, based on its known structure and data from similar compounds.
| Descriptor | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight ( g/mol ) | 208.08 | Yes (< 500) |
| LogP (Octanol-Water Partition Coefficient) | ~2.1 - 2.5 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| Molar Refractivity | ~45 - 50 | - |
| Polar Surface Area (Ų) | ~50 - 60 | - |
These values are estimations based on the chemical structure of this compound and data from analogous compounds.
Both ligand-based and structure-based design are fundamental strategies in the development of new therapeutic agents. These principles are applicable to the design of novel inhibitors based on the this compound scaffold.
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active against the target. By identifying common structural features (pharmacophores) and developing QSAR models, new compounds with potentially improved activity can be designed. For 1,2,4-triazole derivatives, QSAR studies have identified key physicochemical descriptors that correlate with their biological activity. mjcce.org.mkresearchgate.net For instance, a study on 1,2,4-triazoles as antibacterial agents found that certain electronic and steric parameters were crucial for their inhibitory activity. scispace.com This information can guide the synthesis of new derivatives of this compound with optimized properties.
Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This method involves docking potential ligands into the active site of the target to predict their binding affinity and mode of interaction. This allows for the rational design of molecules that fit precisely into the binding pocket and form favorable interactions with key amino acid residues.
For example, in the design of kinase inhibitors, the triazole scaffold has been effectively used to create compounds that form specific hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase. nih.gov A study on triazole-based HDAC inhibitors used molecular docking to understand the selectivity of the compounds for the target enzyme over human isoforms, revealing specific interactions that could be exploited for further optimization. nih.gov Similarly, if the biological target of this compound were known, its structure could be computationally docked into the active site to guide the design of more potent and selective analogs. The ethylthio group could be modified to explore different hydrophobic pockets, while the bromo substituent could be altered to modulate electronic properties or form specific halogen bonds.
Reactivity and Mechanistic Investigations of 5 Bromo 3 Ethylthio 1h 1,2,4 Triazole
Substitution Reactions on the Triazole Ring
The 1,2,4-triazole (B32235) ring is susceptible to both nucleophilic attack on its carbon atoms, which are electron-poor, and electrophilic attack on its nitrogen atoms, which possess lone pairs of electrons. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr) at the Bromo-Position
The carbon atom bearing the bromine atom in 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole is electron-deficient, making it a prime site for nucleophilic aromatic substitution (SNAr). The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This reactivity is a cornerstone for the derivatization of this triazole core.
Common nucleophiles for this transformation include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines would be expected to yield the corresponding 5-amino-3-(ethylthio)-1H-1,2,4-triazole derivatives. nih.govnih.gov Similarly, treatment with sodium alkoxides would lead to the formation of 5-alkoxy-3-(ethylthio)-1H-1,2,4-triazoles. rsc.org These reactions typically proceed under basic conditions to facilitate the departure of the bromide ion.
Table 1: Predicted Products of Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Reagent Example | Predicted Product |
| Amine | Pyrrolidine | 5-(Pyrrolidin-1-yl)-3-(ethylthio)-1H-1,2,4-triazole |
| Alkoxide | Sodium methoxide | 5-Methoxy-3-(ethylthio)-1H-1,2,4-triazole |
| Thiolate | Sodium thiophenoxide | 5-(Phenylthio)-3-(ethylthio)-1H-1,2,4-triazole |
This table is based on the general reactivity of halo-heterocycles and does not represent experimentally verified data for this compound.
The kinetics of such SNAr reactions can be influenced by the solvent, with polar aprotic solvents often favoring the reaction. nih.gov The nature of the nucleophile also plays a crucial role in the reaction rate and yield.
Electrophilic Substitution on the Triazole Nitrogen
The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo electrophilic substitution, most commonly alkylation and arylation. nih.govnih.gov For an N-unsubstituted 1,2,4-triazole such as this compound, alkylation can occur at the N1, N2, or N4 positions, leading to a mixture of regioisomers. The regioselectivity of these reactions is often dependent on the reaction conditions, including the nature of the electrophile, the base used, and the solvent. uzhnu.edu.uanuph.edu.ua For instance, alkylation of 1,2,4-triazole-3-thiones has been shown to be regioselective, with S-alkylation often being the major pathway under neutral conditions, while N-alkylation can also occur, particularly under basic conditions. uzhnu.edu.uaresearchgate.net
Palladium-catalyzed N-arylation reactions are also a viable method for functionalizing the triazole nitrogen. nih.govresearchgate.net These reactions typically employ an aryl halide in the presence of a palladium catalyst and a base to furnish N-aryl-1,2,4-triazoles. The regioselectivity of N-arylation can be controlled by the choice of catalyst and ligands.
Reactions Involving the Ethylthio Moiety
The ethylthio group itself can participate in reactions. The sulfur atom, with its lone pairs of electrons, is nucleophilic and can be further alkylated. For example, treatment with an alkyl halide could lead to the formation of a sulfonium (B1226848) salt. This transformation introduces a positive charge and enhances the leaving group ability of the ethylthio moiety.
Functional Group Interconversions (FGI)
The bromo and ethylthio substituents on the triazole ring are amenable to a variety of functional group interconversions, providing pathways to a diverse range of derivatives.
Derivatization of the Ethylthio Group (e.g., Oxidation to Sulfoxide (B87167)/Sulfone)
The sulfur atom in the ethylthio group can be selectively oxidized to either a sulfoxide or a sulfone. This transformation significantly alters the electronic properties and steric bulk of the substituent. The oxidation of thioethers to sulfoxides and sulfones is a well-established process in organic chemistry. beilstein-journals.orgnih.gov
Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For example, using one equivalent of H₂O₂ in acetic acid at room temperature can selectively yield the sulfoxide. beilstein-journals.org In contrast, employing an excess of the oxidizing agent and higher temperatures typically leads to the formation of the sulfone. beilstein-journals.orgmdpi.com The oxidation of alkylthio-1,2,4-triazoles to their corresponding sulfones has been reported as a method to enhance their biological activity. nih.gov
Table 2: Predicted Oxidation Products of this compound
| Oxidizing Agent | Conditions | Predicted Product |
| H₂O₂ (1 equiv) | Acetic acid, room temp. | 5-Bromo-3-(ethylsulfinyl)-1H-1,2,4-triazole |
| H₂O₂ (excess) | Acetic acid, reflux | 5-Bromo-3-(ethylsulfonyl)-1H-1,2,4-triazole |
| m-CPBA (1 equiv) | CH₂Cl₂, 0 °C to r.t. | 5-Bromo-3-(ethylsulfinyl)-1H-1,2,4-triazole |
| m-CPBA (≥2 equiv) | CH₂Cl₂, reflux | 5-Bromo-3-(ethylsulfonyl)-1H-1,2,4-triazole |
This table illustrates expected outcomes based on general oxidation methodologies for thioethers and does not represent specific experimental results for the title compound.
Transformation of the Bromo Substituent (e.g., Grignard reactions, Suzuki coupling)
The bromine atom serves as a handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. rsc.orgnih.govlibretexts.org By reacting this compound with an organoboron reagent in the presence of a palladium catalyst and a base, the bromo group can be replaced with a variety of aryl, heteroaryl, or alkyl groups. This reaction is a powerful tool for the synthesis of highly functionalized triazole derivatives. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. libretexts.org
Another potential transformation of the bromo substituent is the formation of a Grignard reagent. youtube.comyoutube.comyoutube.com This would involve the reaction of the bromo-triazole with magnesium metal. However, the presence of the acidic N-H proton on the triazole ring presents a significant challenge, as the highly basic Grignard reagent would likely be quenched by deprotonation of the ring nitrogen. youtube.com Therefore, protection of the triazole nitrogen would likely be necessary before attempting to form the Grignard reagent. If successfully formed, the Grignard reagent could then be reacted with a variety of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups at the 5-position.
Cycloaddition Reactions and Annulation Strategies
The unique structural features of this compound make it a valuable precursor for the construction of more complex molecular architectures. Cycloaddition and annulation reactions are powerful tools in this regard, enabling the regioselective formation of fused heterocyclic systems.
The 1,2,4-triazole nucleus is a cornerstone in the synthesis of various fused heterocyclic compounds. researchgate.net The presence of the ethylthio group at the 3-position and a bromo group at the 5-position on the 1H-1,2,4-triazole ring provides multiple reaction sites for building such systems. The synthesis of 1,2,4-triazole-3-thiones is a common starting point for accessing S-substituted derivatives like this compound. zsmu.edu.uaresearchgate.net These precursors can undergo cyclization reactions to form a variety of fused systems.
One common strategy involves the reaction of 1,2,4-triazole-3-thiols with bifunctional electrophiles. For instance, the reaction with α-haloketones or α-haloesters can lead to the formation of thiazolo[3,2-b] nih.govdiva-portal.orgresearchgate.nettriazole derivatives. While specific studies on this compound are limited, the general reactivity pattern of 3-thio-1,2,4-triazoles suggests that the sulfur atom acts as a nucleophile to initiate the cyclization process. diva-portal.org
Furthermore, the bromo substituent at the 5-position can serve as a handle for intramolecular cyclization reactions. For example, a suitably functionalized side chain introduced at the N1 or N4 position of the triazole ring could undergo an intramolecular nucleophilic substitution with the bromo group, leading to the formation of a new fused ring. The synthesis of triazole-fused sultams has been reported through a base-mediated cyclization of intermediate sulfonamide-tethered 5-iodo-1,2,3-triazoles, a strategy that could potentially be adapted for 5-bromo-1,2,4-triazoles. beilstein-journals.org
The following table summarizes potential annulation strategies for forming fused heterocyclic systems from this compound and its precursors:
| Starting Material Precursor | Reagent | Fused System | Reaction Type |
| 5-Bromo-1H-1,2,4-triazole-3-thiol | α-Haloketone | Thiazolo[3,2-b] nih.govdiva-portal.orgresearchgate.nettriazole | Cyclocondensation |
| 5-Bromo-1H-1,2,4-triazole-3-thiol | Dichloromethane | Thiazolo[3,2-b] nih.govdiva-portal.orgresearchgate.nettriazole | Cyclocondensation |
| N-Alkylated this compound | Base | Pyrrolo[1,2-d] nih.govdiva-portal.orgresearchgate.nettriazole derivative | Intramolecular Cyclization |
Mechanistic Pathways of Key Reactions
Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. This includes the elucidation of transient intermediates, the study of reaction kinetics, and the use of computational methods to validate proposed mechanisms.
The reactions of 1,2,4-triazoles often proceed through various reactive intermediates. For instance, in cycloaddition reactions, the formation of a transient 1,3-dipole can be a key step. While 1,2,3-triazoles are well-known to be formed via 1,3-dipolar cycloadditions of azides and alkynes, the reactivity of the 1,2,4-triazole ring itself can be more complex. beilstein-journals.orgyoutube.com
In the context of forming fused systems, the initial step often involves the formation of an S- or N-alkylated intermediate, which then undergoes intramolecular cyclization. The transition state for this cyclization would involve the approach of the nucleophilic atom to the carbon bearing the leaving group (in this case, the bromine atom). The geometry and energy of this transition state will dictate the feasibility and stereochemical outcome of the reaction.
A novel N-N bond cleavage reaction has been reported for 4-amino-1,2,4-triazole (B31798) derivatives, suggesting that under certain conditions, the triazole ring can undergo ring-opening, leading to unexpected products. researchgate.net While this has not been specifically documented for this compound, it highlights a potential reactive pathway that could be explored.
Kinetic studies provide quantitative insights into reaction mechanisms by measuring the rate at which a reaction proceeds under different conditions (e.g., temperature, concentration, catalyst). For reactions involving this compound, kinetic studies could be employed to:
Determine the order of the reaction with respect to each reactant, providing information about the molecularity of the rate-determining step.
Calculate the activation energy (Ea) of the reaction, which is the minimum energy required for the reaction to occur.
Investigate the effect of substituents on the reaction rate, which can help to elucidate the electronic demands of the transition state.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. DFT calculations can be used to:
Model the structures of reactants, intermediates, transition states, and products.
Calculate the energies of these species, allowing for the determination of reaction enthalpies and activation barriers.
Visualize the vibrational modes of transition states to confirm that they correspond to the desired reaction coordinate.
Analyze the electronic structure of molecules to understand bonding and reactivity. uantwerpen.be
For this compound, DFT calculations could be used to investigate the feasibility of different cycloaddition and annulation pathways, predict the regioselectivity of these reactions, and provide a detailed picture of the transition state structures. Plausible mechanisms for the formation of various 1,2,4-triazole derivatives have been proposed based on experimental results and supported by DFT calculations. nih.govfrontiersin.org For example, DFT has been used to study the driving force for the production of 1,2,4-triazoles and to understand the sophisticated reaction mechanisms. nih.gov
The following table outlines how computational methods could be applied to study the reactivity of this compound:
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Geometry optimization and energy calculations of reactants, products, and transition states. | Prediction of reaction pathways, activation energies, and regioselectivity. |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and donor-acceptor interactions. | Understanding of electronic effects on reactivity. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Insight into the nature of bonding in transition states. |
Mechanistic Studies of Molecular Interactions and Theoretical Biological Potential
In Silico Molecular Docking Studies
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For derivatives of 1,2,4-triazole (B32235), these studies have been instrumental in elucidating potential biological activities.
Although specific docking studies for 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole are not available, research on similar 1,2,4-triazole derivatives highlights their potential to bind to a range of enzymes and receptors with significant affinity. For instance, studies on other triazole-based compounds have demonstrated promising binding energies against various protein targets. Bio-oriented synthesis and molecular docking of 1,2,4-triazole-based acetamide (B32628) derivatives have shown excellent binding affinities to c-kit tyrosine kinase and protein kinase B, suggesting potential as anti-cancer agents. nih.gov One particular compound, 7f from the study, which features a different substitution pattern, exhibited binding affinities of -176.749 kcal/mol and -170.066 kcal/mol with these kinases, respectively. nih.gov
Furthermore, molecular docking studies on bis-1,2,4-triazoles have identified them as potential inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer progression. nih.gov Similarly, S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have shown inhibitory potential against cholinesterases in silico. nih.gov These findings suggest that the 1,2,4-triazole scaffold, a core component of this compound, is capable of fitting into the active sites of various enzymes. The presence of a bromine atom and an ethylthio group would further influence the electronic and steric properties, potentially modulating binding affinities for these or other molecular targets.
Table 1: Predicted Binding Affinities of Structurally Related 1,2,4-Triazole Derivatives with Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 1,2,4-Triazole-based acetamides | c-kit tyrosine kinase | -176.749 |
| 1,2,4-Triazole-based acetamides | Protein kinase B | -170.066 |
| Bis-1,2,4-triazoles | Thymidine phosphorylase | Not specified in abstract |
| S-alkylated 1,2,4-triazole-3-thiols | Acetylcholinesterase (AChE) | Not specified in abstract |
| S-alkylated 1,2,4-triazole-3-thiols | Butyrylcholinesterase (BChE) | Not specified in abstract |
This table is based on data from studies on structurally related compounds and is intended to illustrate the theoretical potential of this compound.
The diverse biological activities of 1,2,4-triazole derivatives are largely attributed to their ability to form various non-covalent interactions with biological macromolecules. pensoft.net The triazole ring itself is a good hydrogen bond acceptor and can participate in dipole-dipole and π-stacking interactions. pensoft.net
In docking studies of various 1,2,4-triazole derivatives, hydrogen bonding with amino acid residues such as Gln, Arg, and Ser has been observed. pensoft.net For example, in a study on potential antioxidant agents, sulfonamide derivatives were found to form hydrogen bonds with Val677, Arg596, and Ser334 of NO synthase. pensoft.net The ethylthio group of this compound could engage in hydrophobic interactions with nonpolar pockets of a protein's active site. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the triazole ring, potentially modulating the strength of these interactions.
Analysis of the binding modes of related triazole compounds provides a template for understanding how this compound might interact with a protein's active site. For instance, in the inhibition of O-acetylserine sulfhydrylase (OASS), a competitive inhibitor, UPAR415, was found to occupy the active site and mimic the binding of the C-terminal isoleucine residue of serine acetyltransferase (SAT). mdpi.com This suggests that triazole derivatives can act as substrate mimics.
In another study, 4-(substituted)-2-heptyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one was shown to bind to the active center of tyrosinase, interacting with key histidine, phenylalanine, and valine residues. pensoft.net This highlights the ability of the triazole scaffold to orient substituents in a manner that allows for specific interactions within an enzyme's catalytic pocket. The ethylthio group of this compound could potentially orient itself to interact with hydrophobic residues, while the triazole core engages in hydrogen bonding or other polar interactions.
In Vitro Mechanistic Investigations at a Molecular Level
In vitro studies provide direct evidence of a compound's effect on a biological target and can elucidate the mechanism of action at a molecular level.
A notable example of enzyme inhibition by a simple 1,2,4-triazole involves O-acetylserine sulfhydrylase A (OASS-A), a key enzyme in the biosynthesis of L-cysteine in Salmonella typhimurium. nih.gov Studies have shown that 1,2,4-triazole can be utilized by OASS-A as a substrate, leading to the formation of the non-proteinogenic amino acid 1,2,4-triazole-1-alanine. This reaction diverts the natural substrate, O-acetyl-L-serine, away from cysteine synthesis, leading to cysteine starvation and growth inhibition. nih.gov This represents a mechanism-based inhibition where the enzyme's own catalytic activity leads to its inactivation or the production of an inhibitory compound. Given that this compound contains the core 1,2,4-triazole ring, it is plausible that it could interact with OASS-A in a similar manner, although the substitutions would likely affect the kinetics and specificity of the interaction.
Furthermore, other thio-substituted triazoles have shown inhibitory activity against different enzymes. For example, S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The length of the S-alkyl chain was found to influence the inhibitory potency, indicating that the thio-substituent plays a crucial role in the interaction with the enzyme. nih.gov
Derivatives of 1,2,4-triazole have also been investigated for their ability to bind to various receptors. A study on 4-amino-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5-(substitutedphenyl) nih.govpensoft.netnih.govtriazoles demonstrated high affinity and selectivity for the 5-HT(1A) serotonin (B10506) receptor. nih.gov The presence of a thio-substituent was a key feature of these compounds, and the amino group on the triazole ring was found to be critical for selectivity. nih.gov
Cellular Pathway Modulation at the Molecular Level (e.g., theoretical impact on signaling pathways, not direct cell line efficacy)
The 1,2,4-triazole scaffold, a core component of this compound, is a key structural motif in compounds known to modulate various cellular signaling pathways. The theoretical impact of this specific compound can be extrapolated from studies on related triazole derivatives.
One potential area of interaction is the 5-lipoxygenase (5-LO) pathway. The 5-lipoxygenase-activating protein (FLAP) is a crucial regulator in this pathway, facilitating the conversion of arachidonic acid into pro-inflammatory leukotrienes. nih.gov Structurally similar 1,2,4-triazole derivatives have been identified as FLAP antagonists, which can selectively suppress the formation of leukotriene B4 (LTB4). nih.gov The ethylthio group and the bromine atom on the this compound molecule could theoretically influence binding to FLAP, potentially disrupting the protein's ability to transfer arachidonic acid to 5-LO and thereby modulating this inflammatory cascade. nih.gov
Furthermore, the 1,2,4-triazole nucleus is a feature of molecules that inhibit key enzymes in other signaling pathways. nih.gov For instance, various triazole hybrids have been designed to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov Other targets for triazole-based compounds include aromatase, a key enzyme in estrogen biosynthesis, and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which are critical in cell proliferation and cancer progression. nih.gov The specific substitutions on this compound—the bromine at position 5 and the ethylthio group at position 3—would theoretically determine its binding affinity and selectivity for the active sites of such enzymes, thus defining its potential to modulate these pathways.
The introduction of a nitric oxide (NO) donating moiety to triazole structures is another strategy for pathway modulation, as NO can prevent tumor cell metastasis and assist macrophages in killing tumor cells. nih.gov While this compound does not inherently contain a nitric oxide-donating group, its core structure serves as a viable scaffold for such modifications.
Pharmacophore Modeling and Ligand Design (Theoretical)
Identification of Structural Features Essential for Molecular Recognition
Pharmacophore modeling for 1,2,4-triazole derivatives helps to identify the key structural features necessary for molecular recognition by biological targets. nih.gov For this compound, these features can be inferred from its constituent parts: the 1,2,4-triazole ring, the bromo substituent, and the ethylthio side chain.
The 1,2,4-triazole ring itself is a critical pharmacophoric element. Its unique characteristics, such as strong dipole moments, the capacity for hydrogen bond formation, and the ability to engage in dipole-dipole and π-stacking interactions, are vital for molecular recognition. nih.gov The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, a common feature in pharmacophore models for enzyme inhibitors. nih.gov For example, a pharmacophore model for COX-2 inhibitors based on triazole derivatives identified a hydrogen bond acceptor and two aromatic rings as key features. nih.gov
The substituents on the triazole ring are crucial for specificity and affinity.
Bromo Group: The bromine atom at position 5 is a halogen bond donor. This interaction, though weaker than a hydrogen bond, can be highly directional and contribute significantly to binding affinity and selectivity. It also adds to the lipophilicity of the molecule.
Ethylthio Group: The sulfur atom in the ethylthio group at position 3 can act as a hydrogen bond acceptor. The entire ethylthio group contributes to hydrophobic interactions within a binding pocket, which can affect affinity and selectivity for a target. nih.gov The flexibility of the ethyl chain allows it to adopt various conformations to fit optimally within a receptor site.
| Structural Moiety | Potential Interaction Type | Role in Molecular Recognition |
|---|---|---|
| 1,2,4-Triazole Ring | Hydrogen Bond Acceptor, Dipole-Dipole, π-Stacking | Core scaffold for binding and orientation in the active site. nih.gov |
| Bromo Substituent | Halogen Bonding, Hydrophobic Interaction | Enhances binding affinity and selectivity. |
| Ethylthio Group | Hydrogen Bond Acceptor (Sulfur), Hydrophobic Interaction | Contributes to binding affinity and allows conformational flexibility. nih.gov |
Design of Novel Triazole-Based Ligands with Enhanced Predicted Interactions
The structure of this compound serves as a foundational template for the rational design of new ligands with potentially enhanced biological activity. Medicinal chemistry strategies can be applied to modify its structure to optimize interactions with a theoretical target. acs.org
One established approach is bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. nih.gov For instance, the ethylthio group (-S-CH₂CH₃) could be replaced with other moieties to probe interactions. Replacing it with a longer or branched alkyl chain could enhance hydrophobic interactions. nih.gov Alternatively, introducing a different functional group, such as an ether or an amine, could alter hydrogen bonding capabilities.
"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for synthesizing novel triazole derivatives. researchgate.net This could be theoretically applied by modifying the synthetic pathway of this compound to include an azide (B81097) or alkyne handle, allowing for the easy attachment of a wide variety of substituents.
Furthermore, the bromine atom could be substituted to explore other interactions. Replacing it with other halogens (Cl, F, I) would systematically vary the strength of halogen bonds and lipophilicity. Introducing aryl groups at this position could facilitate additional π-stacking interactions, potentially increasing binding affinity. core.ac.uk The design of such novel ligands is often guided by computational docking studies that predict the binding energy and orientation of the new molecules within the active site of a target protein. nih.gov
Polymorphism and Solid-State Characteristics
Impact of Crystalline Forms on Molecular Properties and Theoretical Bioavailability
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. ijmtlm.org These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. ijmtlm.orgnih.gov Consequently, the polymorphic form of a compound can significantly influence its theoretical bioavailability. dovepress.com
For a compound like this compound, different crystalline arrangements could arise from variations in intermolecular interactions, such as hydrogen bonding involving the triazole N-H group and the nitrogen and sulfur atoms, as well as halogen bonds from the bromine atom. nih.gov
The relationship between crystalline form and bioavailability is primarily linked to solubility and dissolution rate. nih.gov
Metastable vs. Stable Forms: Generally, a metastable polymorph has higher free energy, greater solubility, and a faster dissolution rate compared to the most stable crystalline form. nih.gov A higher dissolution rate can lead to a higher concentration of the drug in solution, which may enhance absorption and bioavailability. mdpi.com For example, in the case of chloramphenicol (B1208) palmitate, the metastable polymorph (Form B) is biologically active, while the stable form (Form A) is not, due to differences in solubility. nih.gov
Amorphous Forms: An amorphous form lacks a long-range ordered crystal lattice. dovepress.com These forms typically exhibit higher solubility and faster dissolution than their crystalline counterparts, which can lead to increased systemic bioavailability, as demonstrated with the antibiotic rifaximin. nih.govdovepress.com
Therefore, if this compound exists in multiple polymorphic forms, the form with higher solubility would be predicted to have better bioavailability. The specific packing and intermolecular forces in each crystal form would dictate these properties. ijmtlm.org
Spectroscopic and Diffraction Techniques for Polymorph Characterization
A variety of analytical techniques are employed to identify and characterize different polymorphic forms of a substance. ajptonline.comtheijes.com Each method provides unique information about the solid-state structure and properties of the compound.
X-ray Diffraction is the definitive method for determining crystal structure.
Single-Crystal X-ray Diffraction (SCXRD): This technique provides the most complete information, determining the precise arrangement of atoms within the crystal lattice and defining the absolute structure of a polymorph. theijes.commdpi.com
Powder X-ray Diffraction (PXRD): PXRD is more commonly used for routine analysis. Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint" for identification and can be used to analyze mixtures of polymorphs. theijes.com
Spectroscopic Techniques are sensitive to the local environment of molecules and are powerful tools for detecting polymorphism.
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of molecules. nih.gov Since these modes are sensitive to intermolecular interactions like hydrogen bonding, different polymorphs will exhibit distinct spectra. ajptonline.com FT-IR is particularly useful for identifying differences between anhydrous and solvated forms. theijes.com
Solid-State NMR (ssNMR) Spectroscopy: This technique provides information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N). Different crystal packing arrangements result in different chemical shifts, making ssNMR a powerful tool for distinguishing between polymorphs. ajptonline.comtheijes.com
Thermal Analysis methods measure changes in physical properties with temperature.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It can detect melting points, phase transitions between polymorphs, and differences in enthalpy, which are unique for each form. theijes.com
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is primarily used to identify solvated or hydrated forms by detecting the loss of solvent molecules upon heating. ajptonline.com
| Technique | Principle | Information Provided |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice. | Characteristic "fingerprint" pattern for each polymorph. theijes.com |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a single crystal. | Definitive 3D molecular and crystal structure. mdpi.com |
| Differential Scanning Calorimetry (DSC) | Measures heat flow during thermal transitions. | Melting points, transition temperatures, and enthalpies. theijes.com |
| FT-IR / Raman Spectroscopy | Measures molecular vibrations. | Distinct spectra based on intermolecular interactions. nih.gov |
| Solid-State NMR (ssNMR) | Detects nuclear magnetic resonance in a solid matrix. | Information on the local chemical environment and molecular conformation. ajptonline.com |
Compound Name Table
| Compound Name |
|---|
| This compound |
| Leukotriene B4 |
| Rifaximin |
| Chloramphenicol palmitate |
Future Research Directions and Potential Applications in Advanced Materials Science Non Biological
Exploration of 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole in Catalysis
The 1,2,4-triazole (B32235) scaffold is a well-established ligand in coordination chemistry and has been employed in various catalytic systems. The nitrogen atoms of the triazole ring can coordinate to transition metals, forming stable complexes that can act as catalysts for a variety of organic transformations. For this compound, the presence of the ethylthio group introduces an additional soft donor site (sulfur), which can also coordinate to metal centers. This dual-coordination capability could lead to the formation of novel catalyst structures with unique reactivity and selectivity.
Future research could focus on the synthesis and characterization of transition metal complexes of this compound and their evaluation as catalysts in reactions such as:
Cross-coupling reactions: The bromo substituent on the triazole ring makes the compound itself a potential substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization. Moreover, complexes derived from this ligand could potentially catalyze such reactions.
Oxidation and reduction reactions: The electronic properties of the triazole ring, modulated by the bromo and ethylthio groups, could influence the redox potential of the metal center in its complexes, making them candidates for catalysts in oxidation or reduction processes.
Asymmetric catalysis: While the parent molecule is achiral, it could be incorporated into chiral catalytic systems. For instance, it could serve as a ligand in combination with a chiral auxiliary to induce enantioselectivity in chemical reactions.
| Potential Catalytic Application | Relevant Functional Groups | Rationale |
| Cross-Coupling Reactions | Bromo, Triazole Nitrogens | The bromo group is a versatile handle for palladium-catalyzed cross-coupling, enabling the synthesis of more complex triazole derivatives. uzh.chresearchgate.netnih.gov The triazole nitrogens can act as ligands for the metal catalyst. |
| Oxidation/Reduction Catalysis | Triazole Ring, Ethylthio Group | The electron-deficient nature of the triazole ring and the presence of the sulfur atom can influence the redox properties of a coordinated metal center. |
| Asymmetric Catalysis | Triazole Core | The triazole scaffold can be integrated into larger chiral ligand frameworks to create catalysts for enantioselective transformations. |
Integration into Coordination Polymers or Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The 1,2,4-triazole ring is an excellent building block for CPs and MOFs due to its ability to bridge multiple metal centers through its nitrogen atoms. capes.gov.brnih.gov The ethylthio group in this compound provides an additional coordination site, which could lead to the formation of CPs and MOFs with higher dimensionality and novel network topologies. The thioether sulfur is known to coordinate to a variety of metal ions, including soft metals like silver(I) and copper(I), and can act as a bridging ligand to form polymeric structures. rsc.orgacs.orgnih.govrsc.org
The bromo substituent can also play a crucial role in the properties of the resulting CPs or MOFs. It can be a site for post-synthetic modification, where the bromine atom is replaced with other functional groups to tune the properties of the material. Furthermore, the presence of the halogen atom can facilitate halogen bonding, an intermolecular interaction that can influence the packing and stability of the crystal structure. unipa.itnih.govaalto.fiaalto.firesearchgate.net
Future research in this area could involve:
Systematic studies on the coordination of this compound with various metal ions to explore the resulting CP and MOF architectures.
Investigation of the porosity and gas adsorption properties of the synthesized MOFs, which could be relevant for applications in gas storage and separation.
Exploration of the use of these materials as hosts for catalytically active species or as sensors.
Potential in Sensor Technology or Optoelectronic Materials
Functionalized triazoles are of growing interest in the field of materials science for applications in sensor technology and optoelectronics. researchgate.netrsc.orgmdpi.com The electronic properties of the triazole ring can be tuned by the introduction of different substituents. The electron-withdrawing nature of the bromine atom in this compound, combined with the electron-donating potential of the ethylthio group, could lead to interesting photophysical properties.
This push-pull electronic character might result in materials with significant intramolecular charge transfer, which is a desirable feature for nonlinear optical (NLO) materials and for the development of fluorescent probes. The coordination of this ligand to metal ions can further modify its electronic structure and emission properties, opening up possibilities for the design of luminescent sensors. For example, the quenching or enhancement of fluorescence upon binding of a specific analyte to the metal center or the ligand itself could form the basis of a sensing mechanism.
Potential research directions include:
Theoretical and experimental studies of the electronic and photophysical properties of this compound and its metal complexes.
Investigation of the solvatochromic and acidochromic behavior of the compound, which could be exploited for developing sensors for solvent polarity or pH.
Fabrication and testing of thin films or devices incorporating this compound to evaluate its performance in optoelectronic applications such as organic light-emitting diodes (OLEDs) or as a component in solar cells.
| Potential Application | Key Features | Scientific Rationale |
| Sensor Technology | Triazole Ring, Ethylthio Group, Bromo Group | The triazole and thioether moieties can act as binding sites for analytes, while the bromo group can modulate the electronic properties, potentially leading to a detectable signal change (e.g., fluorescence). rsc.org |
| Optoelectronic Materials | Push-Pull Electronic Structure | The combination of the electron-withdrawing bromo group and the potentially electron-donating ethylthio group on the triazole ring could create a molecule with charge-transfer characteristics suitable for optoelectronic applications. acs.orgresearchgate.netresearchgate.net |
Development of Novel Synthetic Routes to Related Triazole Scaffolds
The functional groups present in this compound make it a versatile platform for the synthesis of a wide range of more complex triazole derivatives. The bromine atom is a particularly useful synthetic handle, as it can participate in various palladium-catalyzed cross-coupling reactions. uzh.chresearchgate.netnih.gov This allows for the introduction of aryl, heteroaryl, alkyl, and other groups at the 5-position of the triazole ring.
Future synthetic work could explore:
Suzuki-Miyaura coupling: Reaction with boronic acids to form 5-aryl- or 5-heteroaryl-3-(ethylthio)-1H-1,2,4-triazoles.
Buchwald-Hartwig amination: Reaction with amines to introduce amino substituents at the 5-position.
Sonogashira coupling: Reaction with terminal alkynes to create 5-alkynyl-3-(ethylthio)-1H-1,2,4-triazoles, which are themselves versatile building blocks for further transformations.
The ethylthio group can also be a site for chemical modification. For instance, it could be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and coordination behavior of the molecule.
Advanced Theoretical Prediction of Novel Chemical Transformations
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis and testing. For this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to:
Predict its geometric and electronic structure: Calculation of bond lengths, bond angles, and molecular orbitals can provide insights into its stability and reactivity.
Model its coordination behavior: Theoretical studies can predict the preferred coordination modes with different metal ions and the stability of the resulting complexes.
Simulate its spectroscopic properties: Prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its derivatives.
Explore potential reaction pathways: Computational modeling can be used to investigate the mechanisms of potential catalytic cycles or synthetic transformations involving this molecule.
Such theoretical predictions can guide experimental efforts, saving time and resources by identifying the most promising avenues for research. For example, calculations could help to screen for the most suitable metal ions for creating porous MOFs or for the most effective catalysts for a particular reaction.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 5-bromo-1H-1,2,4-triazole-3-thiol with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., NaH or KOH) in polar aprotic solvents like DMF or ethanol .
- Step 2 : Optimize reaction temperature and time. Refluxing in ethanol at 353 K for 2 hours yields ~78% in analogous triazole-thione syntheses .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
- Key Variables : Solvent polarity, stoichiometry of alkylating agent, and reaction time significantly impact yield.
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., C=S double-bond character at ~1.67 Å, as seen in similar triazole-thiones) .
- NMR Spectroscopy : Use H and C NMR to identify ethylthio (–SCHCH) and triazole proton environments.
- IR Spectroscopy : Confirm thione (C=S) stretches near 1600 cm and N–H vibrations .
- Elemental Analysis : Validate empirical formula (e.g., CHBrNS).
Advanced Research Questions
Q. How do substituents (e.g., bromine, ethylthio) influence the reactivity and biological activity of 1,2,4-triazole derivatives?
- Methodological Answer :
- Electronic Effects : Bromine increases electrophilicity at the triazole ring, enhancing susceptibility to nucleophilic substitution. Ethylthio groups donate electron density via sulfur, modulating redox properties .
- Biological Activity : Compare with analogs (e.g., methylthio or phenylthio derivatives) using in vitro assays. For example, ethylthio groups may improve lipophilicity, enhancing membrane permeability in antimicrobial studies .
- Tools : Use Hammett constants or DFT calculations to predict substituent effects on reaction pathways .
Q. How can contradictions in reported biological activities of 1,2,4-triazole derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkylthio vs. arylthio) and test against standardized assays (e.g., MIC for antimicrobial activity) .
- Control Experiments : Verify purity via HPLC and rule out solvent or counterion effects.
- Meta-Analysis : Cross-reference data from multiple studies, focusing on compounds with identical substitution patterns .
Q. What role does the sulfur atom in this compound play in coordination chemistry?
- Methodological Answer :
- Chelation Studies : React with transition metals (e.g., Cu, Zn) in ethanolic solutions. Monitor complex formation via UV-Vis spectroscopy or single-crystal XRD to identify binding modes (e.g., S→Metal or N→Metal coordination) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes.
Q. What computational approaches are suitable for predicting the reactivity or pharmacokinetics of this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinities .
- MD Simulations : Simulate solvation dynamics in water/lipid bilayers to estimate bioavailability.
- ADMET Prediction : Use tools like SwissADME to forecast absorption, metabolism, and toxicity profiles.
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported synthesis yields for triazole derivatives?
- Methodological Answer :
- Reproduce Conditions : Ensure exact replication of solvent, temperature, and catalyst (e.g., NaH vs. KOH in alkylation).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or oxidation of thiol groups) .
- Scale-Up Effects : Test small- vs. large-scale reactions; mechanical stirring or microwave-assisted synthesis may improve consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
